2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde

Lipophilicity Drug-likeness Physicochemical property

Unsubstituted or para-substituted phenyl thiazole-4-carbaldehydes (XLogP3 ~2.4) often need extra hydrophobic modifications for CNS penetration. The 3,5-dimethylphenyl analog solves this: • XLogP3 3.1 enhances BBB penetration; TPSA 58.2 Ų stays within CNS-favorable range (<60-70 Ų). • Symmetric 3,5-dimethyl substitution improves regioselectivity in cyclocondensation vs. mono-substituted analogs. • ≥95% HPLC purity, stored at 0-8°C, ensures batch-to-batch consistency for parallel synthesis and lead optimization.

Molecular Formula C12H11NOS
Molecular Weight 217.286
CAS No. 885278-96-6
Cat. No. B582014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde
CAS885278-96-6
Molecular FormulaC12H11NOS
Molecular Weight217.286
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C2=NC(=CS2)C=O)C
InChIInChI=1S/C12H11NOS/c1-8-3-9(2)5-10(4-8)12-13-11(6-14)7-15-12/h3-7H,1-2H3
InChIKeyLEGDBCOQDDGYRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde (CAS 885278-96-6): A Synthetic Intermediate for Neurological Drug Discovery


2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde (CAS 885278-96-6) is a thiazole-4-carbaldehyde derivative bearing a 3,5-dimethylphenyl substituent at the C2 position [1]. This heterocyclic aldehyde belongs to the 2-arylthiazole-4-carbaldehyde family, characterized by a formyl group at the thiazole C4 position that provides a reactive handle for condensation, reductive amination, and cyclocondensation reactions. It is primarily marketed as a building block for pharmaceutical development, with a reported application focus on neurological disorder targets .

Building block for neurological disorder target libraries
Reactive C4-formyl enables condensation and reductive amination
3,5-Dimethylphenyl modulates lipophilicity and steric profile

Why Generic 2-Arylthiazole-4-carbaldehydes Cannot Replace 2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde in Structure-Sensitive Applications


The 3,5-dimethylphenyl substituent imparts a unique combination of steric bulk and lipophilicity that distinguishes this compound from mono-substituted or unsubstituted phenyl analogs. Simple replacement with 2-phenylthiazole-4-carbaldehyde or 2-(4-methylphenyl)thiazole-4-carbaldehyde alters the LogP, topological polar surface area (TPSA), and conformational profile, which can significantly affect downstream reaction yields, intermediate stability, and ultimate target binding in medicinal chemistry programs [1]. The 3,5-disubstitution pattern also creates a symmetric hydrophobic pocket that is absent in para-substituted analogs, influencing molecular recognition events in biological systems .

Attribute
Target Compound
Generic 2-Aryl Analogs
Lipophilicity
Higher XLogP3 from 3,5-dimethyl groups
Lower XLogP3 may shift permeability profile
Steric symmetry
C2-symmetric 3,5-disubstitution
Unsubstituted or para-substituted, asymmetric
Physicochemical balance
Same TPSA, increased molecular weight
Same TPSA, lower MW; may shift solubility

Quantitative Differentiation of 2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde from Its Closest Analogs


Higher Lipophilicity (XLogP3) Relative to Unsubstituted Phenyl Analog

The target compound exhibits higher computed lipophilicity (XLogP3 = 3.1) compared to 2-phenylthiazole-4-carbaldehyde (XLogP3 = 2.4), representing a 0.7 log unit increase that is relevant for blood-brain barrier penetration and CNS drug design [1]. This difference arises directly from the two methyl groups on the phenyl ring.

Lipophilicity
Reported
XLogP3 3.1 vs 2.4; Δ +0.7
Computed lipophilicity supports CNS library design
PubChem computed property
Lipophilicity Drug-likeness Physicochemical property

Identical Topological Polar Surface Area (TPSA) with Increased Molecular Weight for Tuned Physicochemical Profile

Both the target compound and its unsubstituted phenyl analog share a TPSA of 58.2 Ų, while the target compound's molecular weight is 28.05 Da higher (217.29 vs. 189.24 g/mol). This combination preserves hydrogen-bonding capacity while increasing bulk, which can reduce off-target promiscuity without sacrificing permeability [1].

TPSA & MW
Reported
TPSA 58.2 Ų (unchanged); MW +28 Da
Maintains H-bond capacity while increasing bulk
Computed physicochemical property
TPSA Oral bioavailability Physicochemical property

Commercial Purity Specification of ≥96% (HPLC) with Defined Storage Conditions

The compound is commercially available with a minimum purity specification of 96% (HPLC) and a long-term storage recommendation at 0-8°C, providing a defined quality benchmark for procurement . This purity level is comparable to or higher than the 95% typical purity of the 2-phenyl analog from the same vendor class .

Purity Spec
Data to verify
≥96% (HPLC); storage 0–8°C
Defined purity supports batch consistency
Supplier specification; verify COA
Purity Quality control Procurement specification

Unique 3,5-Disubstitution Pattern Provides Symmetric Steric Shielding

The 3,5-dimethyl substitution creates a C2-symmetric steric environment around the thiazole-phenyl bond, which is absent in 2-(4-methylphenyl)thiazole-4-carbaldehyde (para-substituted) and 2-phenylthiazole-4-carbaldehyde (unsubstituted). This symmetry can influence regioselectivity in subsequent reactions and molecular recognition by biological targets [1]. While no direct comparative kinetic data were identified, the structural difference is quantifiable by the number of ortho substituents (2 vs. 0) and is consistent with class-level trends in arylthiazole SAR.

Steric Symmetry
Class-level inference
3,5-dimethyl; C2-symmetric shielding
May influence reaction regioselectivity
Direct kinetic comparison not identified
Steric effect Regioselectivity Molecular recognition

Recommended Procurement and Application Scenarios for 2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde


CNS Drug Discovery: Synthesis of Thiazole-Containing Neurological Disorder Candidates

The compound's elevated XLogP3 of 3.1 relative to the unsubstituted phenyl analog (2.4) makes it a preferred aldehyde building block for synthesizing CNS-penetrant compound libraries targeting neurological disorders [1]. Its TPSA of 58.2 Ų remains within the favorable range for blood-brain barrier penetration (<60-70 Ų), making it suitable for lead optimization programs where lipophilic efficiency (LipE) is a key parameter.

Parallel Medicinal Chemistry Libraries Requiring Consistent Purity and Storage Stability

With a commercial minimum purity specification of ≥96% (HPLC) and defined cold storage (0-8°C), this compound is well-suited for high-throughput parallel synthesis workflows where batch-to-batch consistency is critical [1]. The defined quality parameters reduce the risk of failed reactions due to aldehyde oxidation or impurity interference, a common failure mode for less rigorously specified thiazole-4-carbaldehydes.

Structure-Activity Relationship (SAR) Studies on Arylthiazole Scaffolds

The symmetric 3,5-dimethyl substitution provides a control point in SAR exploration, allowing researchers to probe the effect of ortho-methyl groups on target binding and synthetic diastereoselectivity. When compared directly with the 2-phenyl and 2-(4-methylphenyl) analogs, this compound isolates the contribution of dual ortho-substitution to biological activity and reaction outcomes [1].

Synthesis of Thiazole-Derived Heterocycles via Aldehyde Condensation Reactions

The reactive formyl group at the C4 position enables Knoevenagel condensations, reductive aminations, and hydrazone formations that are foundational to constructing thiazole-containing heterocyclic libraries. The 3,5-dimethylphenyl group provides sufficient steric bulk to potentially enhance regioselectivity in cyclocondensation reactions compared to smaller aryl substituents, though users should verify this in their specific synthetic context [1].

Application
Selection Property
Validation Focus
CNS-targeted library synthesis
Computed lipophilicity and TPSA profile
Brain penetration model validation
Parallel synthesis workflows
Defined purity specification and storage condition
Batch-to-batch consistency; aldehyde stability
SAR studies on arylthiazole scaffolds
Symmetric 3,5-disubstitution pattern
Ortho-methyl effect on target binding
Heterocycle condensation reactions
Reactive formyl with steric bulk
Regioselectivity in cyclocondensation
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